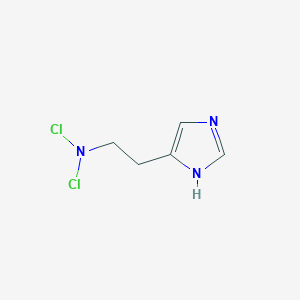

4-Chloro-1H-indazol-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

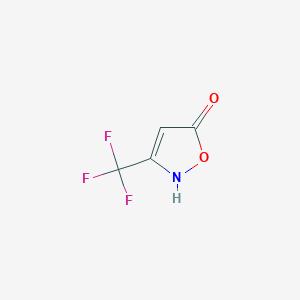

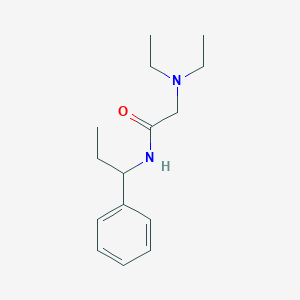

“4-Chloro-1H-indazol-7-amine” is a member of indazoles . It has a molecular formula of C7H6ClN3 and a molecular weight of 167.59 g/mol . The compound is also known by other names such as 3-Amino-4-chloro-1H-indazole .

Synthesis Analysis

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Various methods have been developed for the synthesis of indazole derivatives . For instance, a Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .

Chemical Reactions Analysis

Indazole derivatives bear a variety of functional groups and display versatile biological activities . They have been used in the synthesis of a series of 1H-indazol-3-amine derivatives, which were evaluated for their activity against Bcr-Abl wild type as well as T315I mutant .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 167.59 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and the monoisotopic mass of the compound are 167.0250249 g/mol . The topological polar surface area of the compound is 54.7 Ų .

Wissenschaftliche Forschungsanwendungen

Synthesis of Lenacapavir

“4-Chloro-1H-indazol-7-amine” is a heterocyclic fragment used in the synthesis of Lenacapavir , a potent capsid inhibitor for the treatment of HIV-1 infections . A new approach to synthesizing this compound from inexpensive 2,6-dichlorobenzonitrile has been described .

Development of Alzheimer’s Disease Treatment

The structure of “4-Chloro-1H-indazol-7-amine” is found in the glycogen synthase 3β inhibitor 1 , a substance having potential for the treatment of Alzheimer’s disease .

Potential Treatment for Iron Deficiency

The 3-aminoindazole structure, which is similar to “4-Chloro-1H-indazol-7-amine”, was developed as a possible treatment for iron deficiency .

Suppression of Tumor Growth

Linifanib, a compound that shares a similar structure with “4-Chloro-1H-indazol-7-amine”, is a potent tyrosine kinase receptor inhibitor used to suppress tumor growth .

Large-Scale Production of Heterocyclic Fragments

The new synthesis method of “4-Chloro-1H-indazol-7-amine” provides a potential economical route to the large-scale production of this heterocyclic fragment .

Development of HIV Treatment

“4-Chloro-1H-indazol-7-amine” is used in the development of Lenacapavir (4) , which exhibits high potency in the treatment of human immunodeficiency virus (HIV) .

Wirkmechanismus

Target of Action

It is structurally similar to 7-bromo-4-chloro-1h-indazol-3-amine, which is used in the synthesis ofLenacapavir . Lenacapavir is a potent capsid inhibitor used for the treatment of HIV-1 infections .

Mode of Action

Given its structural similarity to the active fragment in lenacapavir, it may interact with the hiv-1 capsid protein, thereby inhibiting the virus’s ability to replicate .

Biochemical Pathways

As a potential component of lenacapavir, it may be involved in the inhibition of the hiv-1 capsid protein, which plays a crucial role in the viral replication process .

Result of Action

If it acts similarly to lenacapavir, it may inhibit the replication of hiv-1 by interacting with the virus’s capsid protein .

Zukünftige Richtungen

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . They serve as important building blocks for many bioactive natural products and commercially available drugs . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that “4-Chloro-1H-indazol-7-amine” and other indazole derivatives will continue to be an area of active research in the future.

Eigenschaften

IUPAC Name |

4-chloro-1H-indazol-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJOFZAKOCJTDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579223 |

Source

|

| Record name | 4-Chloro-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1H-indazol-7-amine | |

CAS RN |

100959-52-2 |

Source

|

| Record name | 4-Chloro-1H-indazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100959-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)

![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)

![4-Amino-2-[(2-hydroxyethylamino)methyl]phenol](/img/structure/B24584.png)